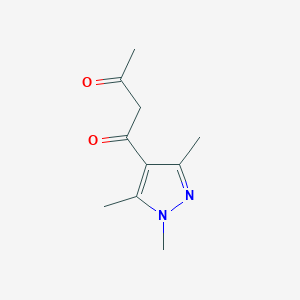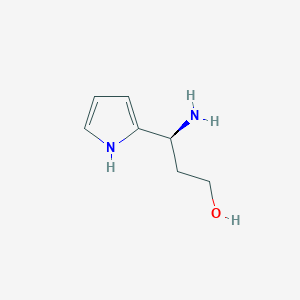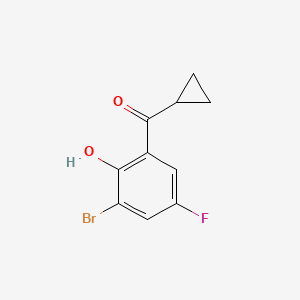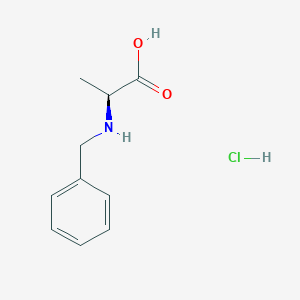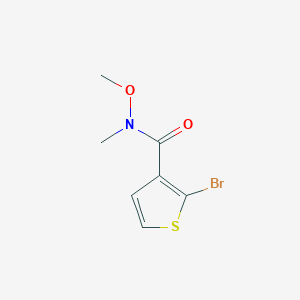
2-bromo-N-methoxy-N-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-methoxy-N-methylthiophene-3-carboxamide is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique electronic, optical, and redox properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the bromination of 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene can then be reacted with methoxyamine and methylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale bromination reactions followed by subsequent functional group modifications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of these processes .
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-methoxy-N-methylthiophene-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-bromo-N-methoxy-N-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique electronic properties allow it to modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-3-methylthiophene: A precursor in the synthesis of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide.
2-bromo-3-methoxythiophene: Another thiophene derivative with similar properties.
Uniqueness
This compound is unique due to its combination of bromine, methoxy, and methyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H8BrNO2S |
|---|---|
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
2-bromo-N-methoxy-N-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C7H8BrNO2S/c1-9(11-2)7(10)5-3-4-12-6(5)8/h3-4H,1-2H3 |
Clave InChI |
FSBWOMNHXTVSJJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=C(SC=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


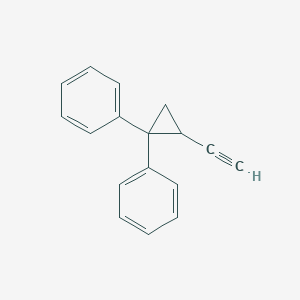
![N-{[3-(aminomethyl)phenyl]methyl}acetamide](/img/structure/B13065367.png)
![Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13065372.png)
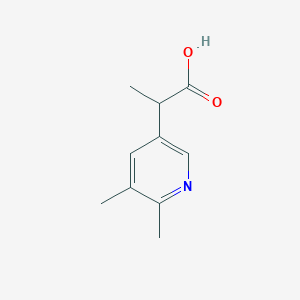
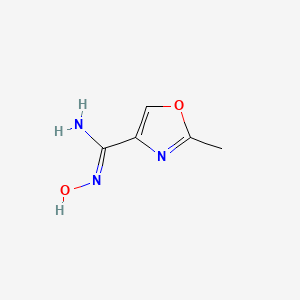
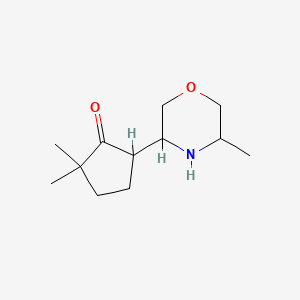

![4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13065395.png)
![3-[(5Z)-4-oxo-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13065396.png)

